2-Bromothiophene

Catalog No.
S661240
CAS No.
1003-09-4
M.F
C4H3BrS
M. Wt
163.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromothiophene

CAS Number

1003-09-4

Product Name

2-Bromothiophene

IUPAC Name

2-bromothiophene

Molecular Formula

C4H3BrS

Molecular Weight

163.04 g/mol

InChI

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H

InChI Key

TUCRZHGAIRVWTI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)Br

Synonyms

2-Thienyl Bromide; NSC 4456;

Canonical SMILES

C1=CSC(=C1)Br

Synthesis of Functional Materials

One area of research explores the use of 2-bromothiophene in the synthesis of functional materials. By introducing different functional groups onto the 2-bromothiophene scaffold, researchers can create materials with specific properties, such as:

  • Organic electronics: 2-Bromothiophene derivatives have been investigated for their potential applications in organic field-effect transistors (OFETs) due to their ability to transport electrical charge.
  • Light-emitting materials: Researchers are exploring the use of 2-bromothiophene derivatives in the development of organic light-emitting diodes (OLEDs) due to their tunable photophysical properties [].

2-Bromothiophene is an organobromine compound with the molecular formula C4_4H3_3BrS. It features a bromine atom substituted at the second position of the thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. This compound is characterized by its yellowish color and distinct odor, commonly used in various chemical syntheses due to its reactivity and ability to participate in electrophilic substitution reactions. The presence of the bromine atom enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.

, primarily due to the reactivity of the bromine substituent:

  • Electrophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives. For instance, it can undergo metalation-alkylation reactions with electrophiles to produce 5-alkylated derivatives .
  • Palladium-Catalyzed Coupling Reactions: 2-Bromothiophene can react with aryl iodides in the presence of palladium complexes, facilitating the formation of biaryl compounds, which are significant in material science and pharmaceuticals .
  • Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to bromine, leading to various functionalized thiophenes .

Research indicates that 2-bromothiophene exhibits notable biological activity. Some studies have shown that derivatives of thiophenes possess antimicrobial properties, and compounds similar to 2-bromothiophene have been investigated for their potential as anti-cancer agents. The biological activity often correlates with structural modifications made to the thiophene ring, suggesting that 2-bromothiophene could serve as a lead compound for further pharmacological development.

Several methods exist for synthesizing 2-bromothiophene:

  • Bromination of Thiophene: A common method involves reacting thiophene with bromine or hydrobromic acid in the presence of hydrogen peroxide. This method allows for controlled bromination at the desired position on the thiophene ring .
  • Use of Brominated Waste: A novel approach described involves using bromine-containing waste water from industrial processes, combining it with thiophene and sulfuric acid under controlled temperatures. This method not only synthesizes 2-bromothiophene but also addresses waste management issues .
  • Two-Phase System Reaction: Another method utilizes a two-phase water-ether system where potassium bromate reacts with thiophene in the presence of hydrobromic acid to yield 2-bromothiophene without contamination from other isomers .

2-Bromothiophene finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and materials.
  • Material Science: The compound is used in the development of conductive polymers and dyes due to its electronic properties.
  • Research: It is utilized as a building block in synthetic chemistry for developing new compounds with potential biological activities.

Several compounds share structural similarities with 2-bromothiophene, each exhibiting unique properties:

Compound NameStructureKey Characteristics
ThiopheneC4_4H4_4SParent compound; less reactive than 2-bromothiophene.
3-BromothiopheneC4_4H3_3BrSBromine at position three; different reactivity profile.
2-MethylthiopheneC5_5H6_6SMethyl substitution at position two; used in flavoring and fragrance.
2-ChlorothiopheneC4_4H3_3ClSChlorine instead of bromine; used as an intermediate in organic synthesis.

The uniqueness of 2-bromothiophene lies in its specific reactivity patterns due to the positioning of the bromine atom on the thiophene ring, which allows for selective reactions that are not possible with other similar compounds.

XLogP3

2.8

Boiling Point

150.0 °C

LogP

2.75 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.59%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (71.83%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (26.76%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (28.17%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (32.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (67.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (32.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (25.35%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

23.40 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

60326-18-3
1003-09-4

Wikipedia

2-bromothiophene

General Manufacturing Information

Thiophene, 2-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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